N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide
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Overview
Description
N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide is an organic compound that features a naphthalene ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with thiophene-2-carboxylic acid. The reaction is carried out under conditions that facilitate the formation of the amide bond, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiophene ring or the naphthalene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the thiophene or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to its biological activity, including potential pharmacological effects.
Medicine: Research may explore its potential as a therapeutic agent or its interactions with biological targets.
Industry: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide involves its interaction with molecular targets, which may include enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its application, such as its use in pharmacological studies or material science.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid: This compound is similar in structure but contains a boronic acid group instead of a thiophene ring.
1-Amino-5,6,7,8-tetrahydronaphthalene: This compound features an amino group on the naphthalene ring.
2-Amino-5,6,7,8-tetrahydronaphthalene: Similar to the above but with the amino group on a different position of the naphthalene ring.
Uniqueness
N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide is unique due to the presence of both a naphthalene and a thiophene ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c17-15(14-9-4-10-18-14)16-13-8-3-6-11-5-1-2-7-12(11)13/h3-4,6,8-10H,1-2,5,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURSYCGBTJXWQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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